

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,5-Difluoro-2-methoxybenzaldehyde
Cat. No.:	B136473

[Get Quote](#)

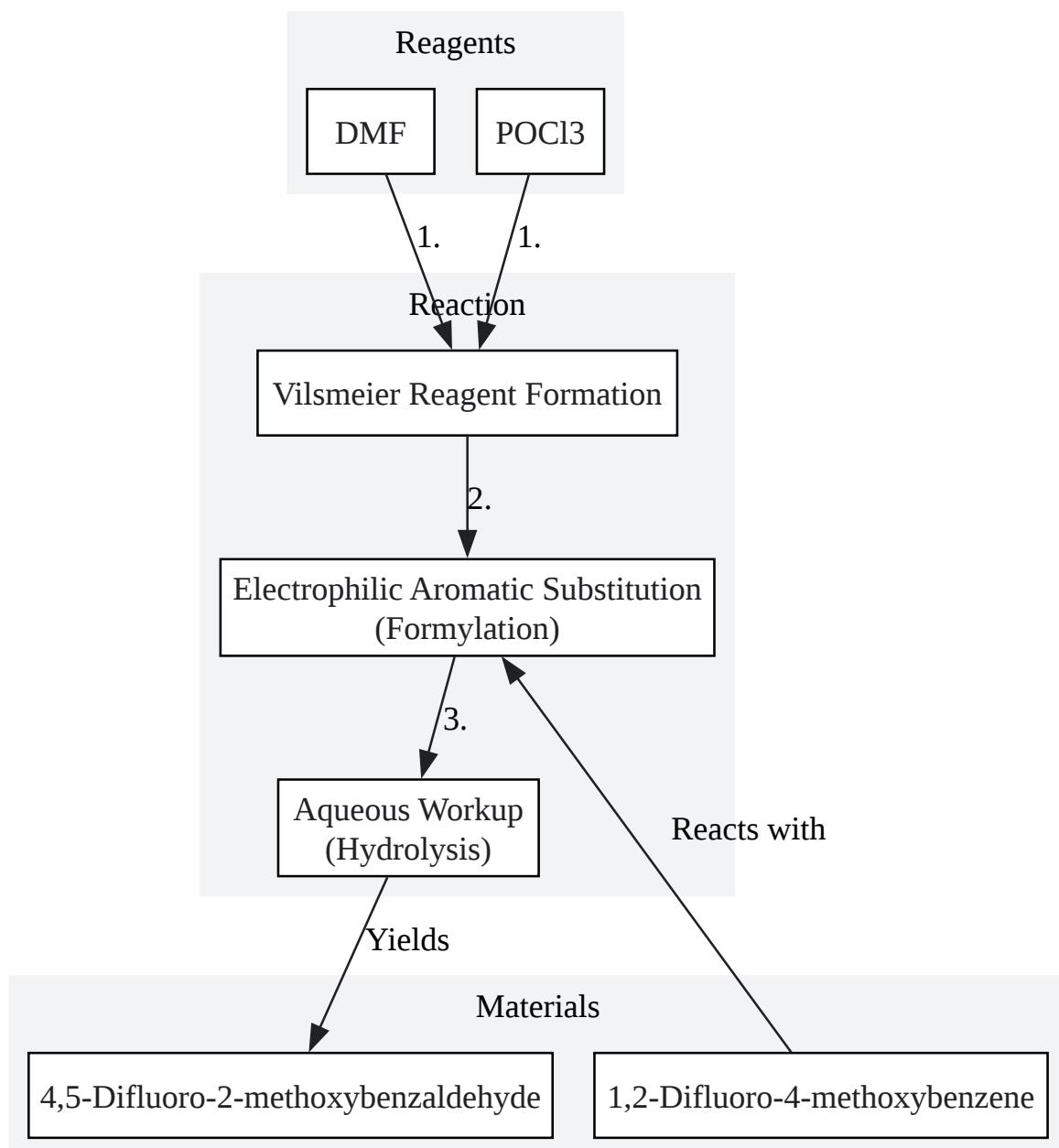
For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties, influencing its reactivity and the physiological characteristics of its derivatives. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents. The strategic incorporation of fluorine into bioactive molecules can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like **4,5-Difluoro-2-methoxybenzaldehyde** valuable assets in the design of next-generation pharmaceuticals.

Chemical Structure and Properties

4,5-Difluoro-2-methoxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_8H_6F_2O_2$. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 4 and 5, a methoxy group at position 2, and a formyl group at position 1.


Caption: Chemical structure of **4,5-Difluoro-2-methoxybenzaldehyde**.

Physicochemical Properties

Property	Value	Source
IUPAC Name	4,5-difluoro-2-methoxybenzaldehyde	PubChem[1]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	PubChem[1]
Molecular Weight	172.13 g/mol	PubChem[1]
CAS Number	145742-34-3	PubChem[1]
Canonical SMILES	COC1=CC(=C(C=C1C=O)F)F	PubChem[1]
InChI	InChI=1S/C8H6F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3	PubChem[1]
InChIKey	ZCLXUHQRYFUSLE-UHFFFAOYSA-N	PubChem[1]
Monoisotopic Mass	172.03358575 Da	PubChem[1]
Appearance	White to off-white solid (Predicted)	
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Not available	

Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde

A plausible and widely used method for the synthesis of substituted benzaldehydes from electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[2] The starting material for the synthesis of **4,5-Difluoro-2-methoxybenzaldehyde** would be 1,2-difluoro-4-methoxybenzene (also known as 3,4-difluoroanisole).

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Adapted from General Procedures)

Disclaimer: The following protocol is an adapted procedure based on general Vilsmeier-Haack reaction protocols and has not been experimentally validated for this specific transformation. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Materials:

- 1,2-Difluoro-4-methoxybenzene (1 equivalent)
- N,N-Dimethylformamide (DMF) (3-5 equivalents)
- Phosphoryl chloride (POCl_3) (1.1-1.5 equivalents)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
- Ice bath
- Saturated sodium acetate or sodium bicarbonate solution
- Water
- Ethyl acetate or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents) and the chosen solvent (DCM or DCE). Cool the flask to 0°C using an ice bath. Slowly add phosphoryl chloride (1.1-1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes, during which the Vilsmeier reagent will form as a solid or a thick slurry.

- **Formylation:** To the freshly prepared Vilsmeier reagent, add a solution of 1,2-difluoro-4-methoxybenzene (1 equivalent) in the reaction solvent dropwise at 0°C. After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up and Purification:** Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic. This step is often exothermic and may involve gas evolution. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **4,5-difluoro-2-methoxybenzaldehyde**.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for **4,5-difluoro-2-methoxybenzaldehyde** is not readily available in the public domain, the following are predicted values and interpretations based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons, a singlet for the aldehyde proton, and two doublets or multiplets for the aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	s	1H	Aldehyde proton (-CHO)
~7.2-7.5	m	1H	Aromatic proton (H-6)
~6.9-7.1	m	1H	Aromatic proton (H-3)
~3.9	s	3H	Methoxy protons (-OCH ₃)

The coupling patterns of the aromatic protons will be influenced by both fluorine-proton and proton-proton coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.

Chemical Shift (δ , ppm)	Assignment
~188-190	C=O (Aldehyde)
~150-160 (d)	C-F
~145-155 (d)	C-F
~150-155	C-OCH ₃
~120-130	C-CHO
~115-125 (d)	Aromatic C-H
~100-110 (d)	Aromatic C-H
~56	-OCH ₃

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Medium	C-H stretch (methoxy)
~2850-2750	Medium	C-H stretch (aldehyde)
~1700-1680	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1250-1000	Strong	C-O stretch (methoxy) and C-F stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) and the methoxy group (CH₃O, 31 Da).

m/z	Ion
172	[M] ⁺
143	[M-CHO] ⁺
141	[M-OCH ₃] ⁺

Applications in Research and Drug Development

Fluorinated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals.^[3] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, the C-F bond is highly stable, which can block metabolic pathways at that position, leading to increased metabolic stability and a longer half-life of the drug.^[3] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and can lead to stronger binding interactions with biological targets.

While specific drug candidates or biological targets for **4,5-difluoro-2-methoxybenzaldehyde** are not widely reported in publicly available literature, its structural motifs are present in various classes of bioactive compounds. It can serve as a key precursor for the synthesis of:

- Heterocyclic compounds: The aldehyde functionality is a versatile handle for constructing a wide range of heterocyclic rings, which are core structures in many drugs.
- Chalcones and Flavonoids: Condensation reactions with acetophenones can yield chalcones, which are known to possess diverse biological activities, including anti-inflammatory, and anticancer properties.
- Schiff bases: Reaction with primary amines can form Schiff bases, which are intermediates for the synthesis of various nitrogen-containing bioactive molecules.

A patent for compositions containing various aromatic aldehydes for the treatment of dermatological diseases mentions related structures, suggesting a potential area of application for derivatives of **4,5-difluoro-2-methoxybenzaldehyde**.^[4]

Conclusion

4,5-Difluoro-2-methoxybenzaldehyde is a valuable synthetic intermediate with significant potential in drug discovery and development. Its unique substitution pattern offers opportunities for the synthesis of novel, fluorinated bioactive molecules with potentially enhanced pharmacological properties. While detailed experimental data and specific biological applications are not yet extensively documented, the established role of fluorinated aromatics in medicinal chemistry suggests that this compound is a promising building block for future research endeavors. The synthetic and analytical information provided in this guide serves as a foundational resource for researchers and scientists working at the forefront of pharmaceutical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. nbinno.com [nbinno.com]
- 4. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136473#4-5-difluoro-2-methoxybenzaldehyde-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com